molecular formula C10H11NO2 B12892273 5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol CAS No. 53009-33-9

5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol

Cat. No.: B12892273
CAS No.: 53009-33-9
M. Wt: 177.20 g/mol
InChI Key: WCYDDJIBYLKDME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(p-Tolyl)-4,5-dihydroisoxazol-5-ol is a heterocyclic compound that features an isoxazole ring with a p-tolyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(p-Tolyl)-4,5-dihydroisoxazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of p-tolylhydroxylamine with an α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for 5-(p-Tolyl)-4,5-dihydroisoxazol-5-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(p-Tolyl)-4,5-dihydroisoxazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(p-Tolyl)-4,5-dihydroisoxazol-5-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(p-Tolyl)-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(p-Tolyl)isoxazole: Similar structure but lacks the hydroxyl group.

    4,5-Dihydroisoxazole: Similar ring structure but without the p-tolyl group.

Uniqueness

5-(p-Tolyl)-4,5-dihydroisoxazol-5-ol is unique due to the presence of both the p-tolyl group and the hydroxyl group, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications.

Properties

CAS No.

53009-33-9

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

5-(4-methylphenyl)-4H-1,2-oxazol-5-ol

InChI

InChI=1S/C10H11NO2/c1-8-2-4-9(5-3-8)10(12)6-7-11-13-10/h2-5,7,12H,6H2,1H3

InChI Key

WCYDDJIBYLKDME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CC=NO2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.